N-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)-N'-(4-chlorophenyl)urea
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Overview
Description
N-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)-N’-(4-chlorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The unique structure of this compound, featuring a thiazole ring and a urea moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)-N’-(4-chlorophenyl)urea typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: The thiazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Urea Formation: The brominated thiazole is reacted with 4-chlorophenyl isocyanate to form the final urea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)-N’-(4-chlorophenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its chemical properties and reactivity.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted thiazole derivatives, while hydrolysis would produce amines and carbon dioxide.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)-N’-(4-chlorophenyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-Thienyl)-1,3-thiazol-2-yl)-N’-(4-chlorophenyl)urea: Similar structure but lacks the bromine atom.
N-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)-N’-(4-methylphenyl)urea: Similar structure but has a methyl group instead of a chlorine atom.
Uniqueness
The presence of both bromine and chlorine atoms in N-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)-N’-(4-chlorophenyl)urea may confer unique chemical reactivity and biological activity compared to its analogs. These differences could be exploited in various applications, making this compound a valuable subject for further research.
Biological Activity
N-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)-N'-(4-chlorophenyl)urea, also known by its CAS number 339114-00-0, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
- Molecular Formula : C14H9BrClN3OS2
- Molecular Weight : 414.728 g/mol
- CAS Number : 339114-00-0
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural components, which include thiazole and urea moieties. These functional groups are known to exhibit various pharmacological effects.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of compounds containing thiazole derivatives. For instance, compounds similar to this compound have shown significant antibacterial activity against various strains of bacteria:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 32 µg/mL |
Compound B | Escherichia coli | 16 µg/mL |
Compound C | Bacillus subtilis | 8 µg/mL |
These findings suggest that the thiazole ring enhances the antibacterial efficacy of the urea derivatives .
Anticancer Potential
Research indicates that thiazole-based compounds possess anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and survival.
Case Studies
-
Antibacterial Screening
A study synthesized several thiazole derivatives and tested their antibacterial activity against multiple bacterial strains. The results showed that compounds with similar structures to this compound exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, with IC50 values ranging from 1.13 µM to 6.28 µM compared to thiourea as a reference standard (IC50 = 21.25 µM) . -
Anticancer Activity
In another study, derivatives of thiazole were evaluated for their cytotoxic effects on cancer cell lines. The compound demonstrated significant growth inhibition in HeLa cells (cervical cancer) and MCF-7 cells (breast cancer), with IC50 values indicating potent anticancer activity .
The biological activities of this compound can be attributed to:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell death.
Properties
IUPAC Name |
1-[4-(3-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClN3OS2/c15-10-5-6-21-12(10)11-7-22-14(18-11)19-13(20)17-9-3-1-8(16)2-4-9/h1-7H,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLABTXPDYBHNCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC(=CS2)C3=C(C=CS3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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